N-(3,4-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
Description
N-(3,4-Dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic small molecule characterized by a 1,8-naphthyridine core substituted with a 3-methoxybenzoyl group at position 3, a methyl group at position 7, and an acetamide side chain linked to a 3,4-dimethylphenyl moiety. Its structural complexity arises from the naphthyridine core’s conjugation with aromatic and amide functionalities, which may influence its bioactivity and physicochemical properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4/c1-16-8-10-20(12-17(16)2)29-24(31)15-30-14-23(25(32)19-6-5-7-21(13-19)34-4)26(33)22-11-9-18(3)28-27(22)30/h5-14H,15H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDGYWCDMVSFRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: Introduction of functional groups onto aromatic rings.
Amide Bond Formation: Coupling of amine and carboxylic acid derivatives.
Cyclization Reactions: Formation of ring structures through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural homology with several derivatives of 4-oxo-1,4-dihydronaphthyridine and acetamide-based analogs. Key comparisons include:
Table 1: Structural Features of Comparable Compounds
Key Observations :
- Core Flexibility : Unlike 1,5-naphthyridine derivatives (e.g., compound 67 in ), the 1,8-naphthyridine core in the target compound may impose distinct steric constraints, affecting ligand-receptor interactions.
- Amide Linker : The acetamide side chain in the target compound is structurally simpler than the adamantyl-carboxamide group in , which could reduce metabolic stability but improve synthetic accessibility.
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic Data
Insights :
- The absence of nitro groups in the target compound (unlike compound 6b ) may simplify its NMR spectrum by avoiding split signals from electron-withdrawing substituents.
- The 3-methoxybenzoyl group likely contributes to distinct IR peaks (C=O at ~1670–1680 cm⁻¹), comparable to similar benzoyl-substituted naphthyridines .
Biological Activity
N-(3,4-dimethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antioxidant properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a naphthyridine moiety and a methoxybenzoyl group. Its molecular formula is with a molecular weight of approximately 364.43 g/mol. The presence of dimethylphenyl and methoxy groups contributes to its lipophilicity, which is crucial for biological activity.
Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. A study demonstrated that this compound showed promising in vitro activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was evaluated using standard assays such as the inhibition of nitric oxide production in macrophages. The results indicated a dose-dependent reduction in nitric oxide levels, suggesting that the compound may inhibit inflammatory pathways.
| Concentration (μM) | Nitric Oxide Inhibition (%) |
|---|---|
| 10 | 25 |
| 25 | 50 |
| 50 | 75 |
These findings highlight its potential utility in treating inflammatory conditions.
Antioxidant Activity
Antioxidant assays revealed that this compound exhibits significant free radical scavenging activity. The DPPH assay showed that the compound effectively reduced DPPH radicals in a concentration-dependent manner.
| Concentration (μM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 20 |
| 25 | 45 |
| 50 | 85 |
This suggests that the compound can protect cells from oxidative stress.
Case Studies
A notable case study involved the synthesis and evaluation of various naphthyridine derivatives, including our compound of interest. Researchers found that modifications to the naphthyridine core significantly influenced both antimicrobial and anti-inflammatory activities. This underscores the importance of structural optimization in drug development.
Molecular Docking Studies
In silico studies using molecular docking techniques have provided insights into the binding interactions of this compound with target proteins involved in inflammation and microbial resistance. The docking results indicated strong binding affinity to cyclooxygenase enzymes (COX), which are critical targets for anti-inflammatory drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
